molecular formula C10H9BrN2O2 B1422602 Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-70-1

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1422602
Key on ui cas rn: 800401-70-1
M. Wt: 269.09 g/mol
InChI Key: INZFCWYCQKQUMU-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

To a solution of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester (Preparation 26, 0.160 g, 0.590 mmol) in DMF (anhydrous, 5 mL) was added zinc (II) cyanide (0.041 g, 0.35 mmol) then tetrakis-triphenylphosphine palladium (0). The reaction mixture was degassed by bubbling argon through it for 10 min. The reaction mixture was heated to reflux temperature for 4.5 h then allowed to cool to rt. Water (30 mL) was added and the mixture extracted with ethyl acetate (2×50 mL). The combined organics were washed with brine (30 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was dissolved in ethyl acetate then adsorbed onto silica gel. Purification via flash column chromatography (SiO2, ethyl acetate:isohexane, 1:3, v/v) gave the title compound as a white solid. δH (CDCl3): 1.45 (3H, t), 4.49 (2H, quartet), 7.31 (1H, s), 8.09 (1H, s), 8.97 (1H, s), 9.60 (1H, br s); m/z (ES+)=216 [M+H]+; RT=3.03 min.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc (II) cyanide
Quantity
0.041 g
Type
catalyst
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine palladium (0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:15][C:9]2=[CH:10][N:11]=[C:12](Br)[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:2].[CH3:16][N:17](C=O)C>[C-]#N.[Zn+2].[C-]#N>[CH3:4][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:13].[CH2:1]([O:3][C:4]([C:6]1[NH:15][C:9]2=[CH:10][N:11]=[C:12]([C:16]#[N:17])[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2C(=CN=C(C2)Br)N1
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc (II) cyanide
Quantity
0.041 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
tetrakis-triphenylphosphine palladium (0)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling argon through it for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 4.5 h
Duration
4.5 h
ADDITION
Type
ADDITION
Details
Water (30 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification via flash column chromatography (SiO2, ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=2C(=CN=C(C2)C#N)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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